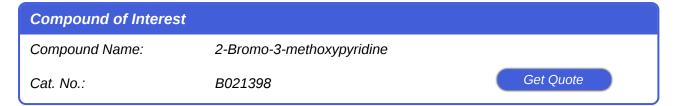


A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide

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This guide provides a detailed spectroscopic analysis of **2-Bromo-3-methoxypyridine**, a key building block in pharmaceutical and agrochemical research. For a comprehensive understanding of its structural features, this guide presents a comparative analysis with related pyridine derivatives: 2-chloro-3-methoxypyridine, 2-bromo-5-methoxypyridine, and 3-methoxypyridine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a valuable resource for compound identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-3-methoxypyridine** and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compoun d	δ 3-H (ppm)	δ 4-H (ppm)	δ 5-H (ppm)	δ 6-H (ppm)	δ -OCH₃ (ppm)	J (Hz)
2-Bromo-3- methoxypy ridine	-	7.12 (dd)	7.21 (dd)	7.97 (dd)	3.90 (s)	$J_{4,5} = 8.0,$ $J_{5,6} = 4.8,$ $J_{4,6} = 1.6$
2-Chloro-3- methoxypy ridine	-	7.24 (dd)	7.29 (dd)	8.05 (dd)	3.93 (s)	J _{4,5} = 7.8, J _{5,6} = 4.7, J _{4,6} = 1.5
2-Bromo-5- methoxypy ridine	7.42 (d)	7.15 (dd)	-	8.19 (d)	3.84 (s)	J _{3,4} = 8.8, J _{4,6} = 2.8
3- Methoxypy ridine	8.32 (d)	7.36 (m)	7.32 (m)	8.19 (dd)	3.84 (s)	$J_{2,4} = 1.4,$ $J_{2,6} = 0.7,$ $J_{4,5} = 8.6,$ $J_{5,6} = 4.7$

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoun d	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ -OCH₃ (ppm)
2-Bromo-3- methoxypy ridine	142.4	155.1	122.8	128.4	150.3	56.5
2-Chloro-3- methoxypy ridine	146.9	154.2	123.5	121.8	145.8	56.4
2-Bromo-5- methoxypy ridine	141.8	123.1	140.2	155.9	148.1	55.8
3- Methoxypy ridine	142.1	155.8	120.8	123.7	146.9	55.4





Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	ν(C-H) aromatic	ν(C=C), ν(C=N)	ν(C-O-C)	ν(C-Br)	ν(C-CI)
2-Bromo-3- methoxypyridi ne	~3060	1556, 1410	1076, 1049	~788	-
2-Chloro-3- methoxypyridi ne	~3070	~1560, 1415	~1080, 1050	-	~800
2-Bromo-5- methoxypyridi ne	~3050	~1570, 1460	~1280, 1030	~780	-
3- Methoxypyridi ne	~3040	~1580, 1470	~1290, 1040	-	-

Table 4: Mass Spectrometry Data (Electron Ionization)



Compound	Molecular Formula	Molecular Weight (g/mol)	[M]+ (m/z)	Key Fragment Ions (m/z)
2-Bromo-3- methoxypyridine	C ₆ H ₆ BrNO	188.02	187/189	158/160 ([M- CHO]+), 146/148 ([M-CH₃-CO]+), 108 ([M-Br]+), 78
2-Chloro-3- methoxypyridine	C6H6CINO	143.57	143/145	114/116 ([M- CHO]+), 102/104 ([M-CH ₃ -CO]+), 108 ([M-Cl]+), 78
2-Bromo-5- methoxypyridine	C6H6BrNO	188.02	187/189	159/161 ([M- CO]+), 108 ([M- Br]+), 78
3- Methoxypyridine	C ₆ H ₇ NO	109.13	109	94 ([M-CH ₃] ⁺), 80 ([M-CHO] ⁺), 66, 52

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz spectrometer.
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1 second.



- Acquire 16-32 scans for a good signal-to-noise ratio.
- Process the data with an exponential window function (line broadening of 0.3 Hz) before
 Fourier transformation.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
 - Set the spectral width to approximately 240 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire 1024-2048 scans.
 - Process the data with an exponential window function (line broadening of 1.0 Hz) before
 Fourier transformation.
 - Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
- Data Acquisition:
 - Record the spectrum using an FT-IR spectrometer.
 - Collect data in the range of 4000-400 cm⁻¹.
 - Perform 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the empty ATR crystal or KBr plates prior to sample analysis and subtract it from the sample spectrum.



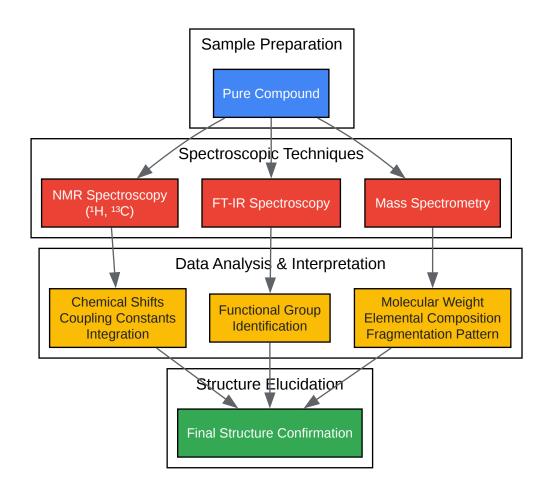
Mass Spectrometry (MS)

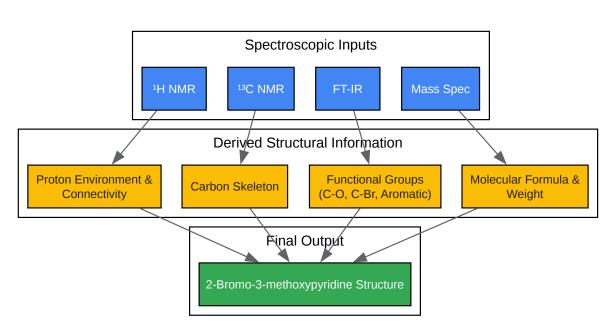
- Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of bromine or chlorine isotopes (e.g., ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns for ions containing these atoms.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of a small organic molecule.







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